molecular formula C4H6Br2N2 B1382445 3-(bromomethyl)-1H-pyrazole hydrobromide CAS No. 1803590-26-2

3-(bromomethyl)-1H-pyrazole hydrobromide

Cat. No.: B1382445
CAS No.: 1803590-26-2
M. Wt: 241.91 g/mol
InChI Key: ZPWMXJKMHTWJSX-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1H-pyrazole hydrobromide: is an organic compound that belongs to the class of pyrazoles. It is characterized by the presence of a bromomethyl group attached to the pyrazole ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(bromomethyl)-1H-pyrazole hydrobromide typically involves the bromination of 1H-pyrazole. One common method is the reaction of 1H-pyrazole with bromomethyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the selective formation of the bromomethyl derivative.

Industrial Production Methods: For industrial-scale production, the process is optimized to increase yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of hydrobromic acid as a catalyst can also enhance the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)-1H-pyrazole hydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products:

    Nucleophilic Substitution: Formation of substituted pyrazoles with various functional groups.

    Oxidation: Formation of pyrazole carboxylic acids or aldehydes.

    Reduction: Formation of 3-methyl-1H-pyrazole.

Scientific Research Applications

Chemistry: 3-(Bromomethyl)-1H-pyrazole hydrobromide is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and pharmaceuticals.

Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a precursor for the synthesis of bioactive molecules

Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity makes it a versatile intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-1H-pyrazole hydrobromide involves its ability to act as an electrophile due to the presence of the bromomethyl group. This allows it to react with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

  • 3-(Bromomethyl)-5-methylpyridine hydrobromide
  • 3-(Bromomethyl)pyridine hydrobromide
  • Bromoform (tribromomethane)

Comparison: 3-(Bromomethyl)-1H-pyrazole hydrobromide is unique due to its pyrazole ring structure, which imparts different chemical properties compared to pyridine derivatives. The presence of the bromomethyl group makes it highly reactive, similar to other brominated compounds like bromoform. the pyrazole ring offers additional sites for functionalization, making it more versatile in organic synthesis.

Properties

IUPAC Name

5-(bromomethyl)-1H-pyrazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2.BrH/c5-3-4-1-2-6-7-4;/h1-2H,3H2,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWMXJKMHTWJSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803590-26-2
Record name 3-(bromomethyl)-1H-pyrazole hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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